molecular formula C12H13ClO4 B8639471 Methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate CAS No. 252989-39-2

Methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate

Cat. No.: B8639471
CAS No.: 252989-39-2
M. Wt: 256.68 g/mol
InChI Key: SBYSYZHCKXPUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate is a useful research compound. Its molecular formula is C12H13ClO4 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

252989-39-2

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

methyl 4-chloro-2-(3-methoxy-3-oxopropyl)benzoate

InChI

InChI=1S/C12H13ClO4/c1-16-11(14)6-3-8-7-9(13)4-5-10(8)12(15)17-2/h4-5,7H,3,6H2,1-2H3

InChI Key

SBYSYZHCKXPUJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

26.1 g of the methyl 4-chloro-2-(3-methoxy-3-oxo-1-propenyl)-benzoate prepared according to Example 1 are taken up in 300 ml of methanol and transferred into an autoclave and then hydrogenated at 30° C. and a hydrogen pressure of 30 bar for 5 h, until the theoretical amount of hydrogen has been taken up. The substance contains the palladium catalyst required for the Heck coupling, so that separate addition of a hydrogenation catalyst can be dispensed with. The pressure is reduced to 1 bar, and insoluble components are then filtered off. Solvent is then removed under reduced pressure until the hydrogenation product precipitates. Recrystallization gives 21 g of methyl 4-chloro-2-(3-methoxy-3-oxo-1-propanyl)-benzoate.
Name
methyl 4-chloro-2-(3-methoxy-3-oxo-1-propenyl)-benzoate
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

The same product is obtained using, instead of methyl 4-chloro-2-(3-hydroxy-3-oxo-1-propenyl)-benzoate, methyl 4-chloro-2-(3-methoxy-3-oxo-1 -propenyl)-benzoate from Example 1.
Name
methyl 4-chloro-2-(3-hydroxy-3-oxo-1-propenyl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-chloro-2-(3-methoxy-3-oxo-1 -propenyl)-benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.